methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The pyrazolo[1,5-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
Methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression . Additionally, it has applications in material science, particularly in the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]benzoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon . These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific applications and the particular pathways it targets, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
methyl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-15(21)10-5-2-3-6-12(10)18-14(20)11-9-17-19-8-4-7-16-13(11)19/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPPONOPBLHVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C3N=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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